Yatein

Description

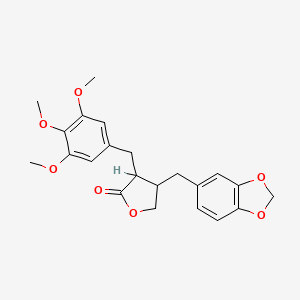

Yatein (B1682354) is a dibenzylbutyrolactone lignan (B3055560) found in various plant species. Its molecular structure and biochemical role place it at a critical juncture in the synthesis of more complex, therapeutically significant compounds. Research into this compound provides valuable insights not only into its own potential but also into the intricate biosynthetic pathways that plants use to create a diverse arsenal (B13267) of chemical agents.

The primary significance of this compound in natural product chemistry stems from its established role as a key precursor to podophyllotoxin (B1678966), a compound whose derivatives, such as etoposide (B1684455) and teniposide, are vital chemotherapeutic drugs. nih.gov The biosynthetic conversion of this compound to these powerful mitotic inhibitors underscores its importance as a molecular scaffold and a target for synthetic and biosynthetic studies. Beyond its precursor function, this compound is also classified as a typical heartwood lignan, contributing to the durability and resistance of wood in certain tree species. nih.gov Furthermore, independent of its conversion to other molecules, this compound has demonstrated significant bioactivity, including potent antiproliferative effects against various cancer cell lines, making it a subject of direct pharmacological investigation. nih.govtandfonline.comunimi.it

Lignans (B1203133) are a large and diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. nih.govnih.gov They originate from the oxidative dimerization of two phenylpropanoid units and are abundant in sources like oilseeds (flax and sesame), whole grains, legumes, fruits, and vegetables. nih.govnih.govoregonstate.edu The field of lignan research is extensive, driven by the wide array of biological activities these compounds exhibit. mdpi.com Scientific inquiry has focused on their potential as anticancer, antioxidant, and anti-inflammatory agents. nih.govresearchgate.net Many lignans are also classified as phytoestrogens, compounds that can interact with estrogen receptors and modulate hormonal activity. oregonstate.edumdpi.com The study of lignans encompasses their isolation and structural elucidation, biosynthesis in plants, metabolism by human gut microbiota, and their potential roles in health and disease prevention. nih.govnih.gov

This compound has been isolated from a variety of plant species, reflecting its distribution in nature. Initial discovery and isolation were reported from the heartwood and leaves of plants such as Austrocedrus chilensis, Anthriscus sylvestris, and Calocedrus formosana. nih.govnih.gov Early investigations into this compound were heavily linked to the quest to understand the biosynthesis of podophyllotoxin. Research conducted in the 1980s by Dewick and co-workers, using radio-labelled precursors, was pivotal in establishing the metabolic pathway where matairesinol (B191791) is converted to this compound, which is then further transformed into podophyllotoxin and its congeners. These foundational studies solidified this compound's identity as a key intermediate and paved the way for more detailed enzymatic and genetic investigations of this important pathway.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLDZDDTZKXJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976590 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61091-56-3, 72690-16-5 | |

| Record name | 2-(3,4,5-Trimethoxybenzyl)-3-(3,4-methylenedioxybenzyl) butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061091563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Deoxypodorhizon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC408993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemical Investigations

Distribution Across Plant Genera and Families

The distribution of yatein (B1682354) spans across several plant families, indicating its prevalence in specific evolutionary lineages.

Cupressaceae Family Species

The Cupressaceae family is a primary source of this compound. Research has detailed its occurrence in various species within this conifer family.

This compound has been identified in Austrocedrus chilensis, a species native to South America, particularly in its heartwood. tandfonline.commedchemexpress.comcaymanchem.com Another notable source within this family is Chamaecyparis obtusa. chemfaces.commedchemexpress.comresearchgate.net Various species belonging to the Juniperus genus, including Juniperus chinensis, Juniperus sabina, Juniperus squamata, Juniperus virginiana, and Juniperus oblonga, have also been reported to contain this compound. researchgate.netresearchgate.netmdpi.comnih.govmdpi.comresearchgate.netacs.org Studies comparing the this compound content in different Cupressaceae genera, such as Juniperus, Thuja, and Chamaecyparis, have shown that Juniperus species can exhibit higher concentrations, particularly in the leaves, compared to twigs. researchgate.netkoreascience.krnih.gov Calocedrus formosana is another documented source of this compound, with the compound being isolated from its leaves. chemfaces.comnih.govresearchgate.netnih.govglpbio.com

The distribution and relative abundance of this compound in different Cupressaceae species have been investigated using analytical techniques like high-performance liquid chromatography (HPLC). researchgate.netkoreascience.krnih.gov These studies provide quantitative data on this compound content across different species and plant parts.

| Plant Species | Family | Plant Part(s) Reported to Contain this compound | References |

| Austrocedrus chilensis | Cupressaceae | Heartwood, Plant | tandfonline.commedchemexpress.comcaymanchem.comcaymanchem.com |

| Chamaecyparis obtusa | Cupressaceae | Leaves | chemfaces.commedchemexpress.comresearchgate.net |

| Juniperus chinensis | Cupressaceae | Leaves | researchgate.netmdpi.comnih.gov |

| Juniperus sabina | Cupressaceae | Leaves, Aerial parts, Berries | mdpi.commdpi.com |

| Juniperus squamata | Cupressaceae | Plant | nih.gov |

| Juniperus virginiana | Cupressaceae | Plant | nih.gov |

| Calocedrus formosana | Cupressaceae | Leaves | chemfaces.comnih.govresearchgate.netnih.govglpbio.com |

| Juniperus oblonga | Cupressaceae | Whole plant | researchgate.net |

Other Botanical Sources

Beyond the Cupressaceae, this compound has been identified in species from other plant families.

Species within the Hernandia genus, including Hernandia nymphaeifolia and Hernandia peltata, have been found to contain this compound. mdpi.comglpbio.comnih.govdoc-developpement-durable.orgscispace.com The Bursera genus is another source, with this compound reported in Bursera simaruba and Bursera fagaroides. mdpi.commdpi.comnih.govscilit.comscielo.org.mx this compound's presence has also been noted in Anthriscus sylvestris, commonly known as wild chervil, which belongs to the Apiaceae family. nih.gov Piper cubeba, an Indonesian medicinal plant, contains this compound as one of its dominant lignans (B1203133). researchgate.netrug.nl Furthermore, this compound has been detected in Leptohyptis macrostachys. ufba.br

| Plant Species | Family | Plant Part(s) Reported to Contain this compound | References |

| Hernandia nymphaeifolia | Hernandiaceae | Trunk bark | mdpi.comglpbio.comnih.govscispace.com |

| Hernandia peltata | Hernandiaceae | Plant | mdpi.com |

| Bursera simaruba | Burseraceae | Plant, Leaves | mdpi.comscielo.org.mx |

| Bursera fagaroides | Burseraceae | Resin, Steam bark | mdpi.comnih.govscilit.com |

| Anthriscus sylvestris | Apiaceae | Roots, Aerial parts | nih.gov |

| Piper cubeba | Piperaceae | Berries, Leaves, Stalks | researchgate.netrug.nl |

| Leptohyptis macrostachys | Lamiaceae | Plant | ufba.br |

Isolation Methodologies from Plant Matrices

The isolation of this compound from its plant sources involves a series of extraction and purification steps aimed at separating the compound from the complex plant matrix. The specific methodology can be tailored based on the plant species and the concentration of this compound.

For the isolation of this compound from the heartwood of Austrocedrus chilensis, the plant material undergoes sequential extraction, initially with n-hexane to remove non-polar compounds like fats, followed by extraction with more polar solvents such as methanol (B129727) or methanol/water mixtures. tandfonline.com The resulting extracts are then typically partitioned between water and an organic solvent like ethyl acetate (B1210297). tandfonline.com

From the leaves of Calocedrus formosana, this compound has been isolated using methanol extraction at room temperature. This is followed by liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, n-butanol, and water. Further purification of the fractions containing this compound is often achieved through chromatographic techniques like normal phase column chromatography. nih.gov

Ethanol extraction has been employed for the isolation of this compound from dried Leptohyptis macrostachys plant material. ufba.br

General strategies for isolating lignans, including this compound, from plants involve selecting the appropriate plant part with the highest concentration of the target compound. Extraction is then performed using suitable solvents, with common choices including ethanol, methanol, and ethyl acetate. tandfonline.comnih.govufba.brmdpi.com Subsequent purification often utilizes various chromatographic methods, such as column chromatography and high-performance liquid chromatography (HPLC). tandfonline.comnih.govufba.brmdpi.com Chiral analysis of (-)-yatein from Cupressaceae has been specifically conducted using HPLC with a chiral stationary phase. researchgate.netkoreascience.krnih.gov

Phytochemical Profiling and Co-occurring Lignans

Phytochemical investigations of plants containing this compound frequently reveal the presence of other lignans and secondary metabolites, highlighting the complex chemical composition of these species. This compound is structurally related to the podophyllotoxin (B1678966) family of lignans. nih.govresearchgate.net

In Austrocedrus chilensis heartwood extracts, this compound co-occurs with other compounds such as the lignan (B3055560) isotaxiresinol, the diterpene ferruginol, and the o-methylated flavonol isorhamnetin. tandfonline.com Other lignans identified in Chilean Cupressaceae wood extracts include matairesinol (B191791), podophyllotoxin, and 6,7-dehydroferruginol. tandfonline.com

Studies on Juniperus chinensis leaves have reported the isolation of podophyllotoxin alongside this compound. researchgate.net Across various Juniperus species, a diverse array of lignans, including podophyllotoxin, deoxypodophyllotoxin (B190956), β-peltatin, matairesinol, and anhydropodorhizol, have been found to co-occur with this compound. nih.gov (-)-3-O-Demethylthis compound has been identified in Juniperus sabina. mdpi.commdpi.com

The trunk bark of Hernandia nymphaeifolia has been shown to contain several lignans, such as (-)-deoxypodophyllotoxin and (-)-yatein, along with (+)-epimagnolin, (+)-epiaschantin, and (+)-epiyangambin, in addition to alkaloids. nih.govscispace.com

In Bursera fagaroides resin, (-)-deoxypodophyllotoxin, (-)-morelensin, and (-)-5′-des-methoxythis compound (bursehernin) have been found alongside (-)-yatein. mdpi.comnih.gov The steam bark of Bursera fagaroides var. fagaroides contains a suite of podophyllotoxin-type lignans, including podophyllotoxin, β-peltatin-A-methylether, 5′-desmethoxy-β-peltatin-A-methylether, desmethoxy-yatein, desoxypodophyllotoxin, burseranin, and acetyl podophyllotoxin. scilit.com Preliminary identification in Bursera simaruba leaves suggests the presence of burseran (B1254439) and this compound. scielo.org.mx

Anthriscus sylvestris contains this compound in its roots and aerial parts, along with other lignans such as deoxypodophyllotoxin, nemerosin, podophyllotoxone, guaiadequiol, and dimethylmatairesinol. nih.gov

In Piper cubeba, this compound is present as a dominant lignan, co-occurring with cubebin (B1669318), hinokinin, and isothis compound. researchgate.netrug.nl

This compound is recognized as a lignan precursor in the biosynthetic pathway leading to podophyllotoxin. chemfaces.comnih.gov The structural similarities between this compound and podophyllotoxin suggest that they may share similar biological targets. chemfaces.comnih.gov

Upstream Precursors and Metabolic Intermediates

The biosynthetic route to this compound originates from the dimerization of coniferyl alcohol, a phenylpropanoid derivative. rsc.orgwikipedia.orgmdpi.com This dimerization, followed by subsequent metabolic steps, leads to the formation of dibenzylbutyrolactone lignans, which serve as precursors to this compound. rsc.orgnih.gov

Matairesinol is a key intermediate in the biosynthesis of this compound. rsc.orgrsc.orgnih.govwikipedia.orgmdpi.com Studies, particularly in Anthriscus sylvestris, have established that matairesinol is transformed into this compound through a series of steps. rsc.orgrsc.orgnih.gov The conversion of matairesinol to this compound involves several modifications, including hydroxylation, methylation, and methylenedioxy bridge formation. rsc.orgrsc.org

In Anthriscus sylvestris, the biosynthesis of this compound from matairesinol proceeds via a specific branch pathway involving thujaplicatin and its methylated derivatives. rsc.orgrsc.orgnih.gov This pathway includes the intermediates thujaplicatin, 5-methylthujaplicatin, and 4,5-dimethylthujaplicatin. rsc.orgrsc.orgnih.gov This route has been established through feeding experiments with labeled precursors. rsc.orgrsc.orgnih.gov

Key Enzymatic Steps and Catalytic Mechanisms

The conversion of matairesinol to this compound and its subsequent transformation involve specific enzymatic reactions. These steps include hydroxylation, methylation, and the formation of the methylenedioxy bridge. rsc.orgrsc.org

O-Methyltransferases (OMTs) play a crucial role in the biosynthesis of this compound by catalyzing the methylation of hydroxyl groups on the intermediate compounds. researchgate.netresearchgate.netnii.ac.jpdntb.gov.ua In Anthriscus sylvestris, an OMT designated as A. sylvestris thujaplicatin OMT (AsTJOMT) has been identified and characterized. researchgate.netnii.ac.jpjst.go.jp This enzyme specifically catalyzes the regioselective methylation of thujaplicatin to produce 5-O-methylthujaplicatin, representing the first methylation step in the pathway from thujaplicatin to this compound. researchgate.netnii.ac.jpjst.go.jp Another OMT from A. sylvestris is involved in the subsequent methylation of 5-O-methylthujaplicatin to 4,5-O,O-dimethylthujaplicatin. researchgate.net

Research findings on AsTJOMT include kinetic analysis data, demonstrating its substrate specificity and catalytic efficiency. nii.ac.jp

| Enzyme | Substrate | Product | Km (µM) | kcat (min⁻¹) | Reference |

| AsTJOMT | Thujaplicatin | 5-O-methylthujaplicatin | 3.8 | 0.29 | nii.ac.jp |

The conversion of matairesinol to this compound involves multiple steps, and the potential for different orders of these reactions has led to the suggestion that a metabolic grid might be present in this transformation. rsc.orgrsc.org However, studies in Anthriscus sylvestris using labeled lignans have provided evidence for a specific, physiologically important pathway from matairesinol to this compound via thujaplicatin and its methylated derivatives, suggesting the absence of a metabolic grid in this particular conversion in this species. rsc.orgrsc.orgnih.gov

This compound as a Biosynthetic Intermediate to Podophyllotoxin and Related Lignans

This compound is a key intermediate in the biosynthesis of the aryltetralin lignan podophyllotoxin and its congeners, such as deoxypodophyllotoxin. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.netnih.govnii.ac.jpbiocrick.com The pathway from this compound to podophyllotoxin involves the closure of the central six-membered ring of the aryltetralin scaffold. researchgate.netresearchgate.netwikipedia.orggenome.jp

In Podophyllum hexandrum, a 2-oxoglutarate-dependent dioxygenase (2-ODD) known as deoxypodophyllotoxin synthase (DPS) catalyzes the cyclization of (−)-yatein to (−)-deoxypodophyllotoxin. nih.govnih.govresearchgate.netresearchgate.netgenome.jp This enzymatic step is crucial for the formation of the aryltetralin structure. researchgate.netresearchgate.netgenome.jp While this conversion has been observed in both Podophyllum and Anthriscus, the specific enzyme responsible in Anthriscus sylvestris has been a subject of investigation. researchgate.netresearchgate.net

Total Synthesis of this compound and its Stereoisomers

Total synthesis of this compound aims to construct the complete molecule from simpler precursors. A key aspect of this is controlling the stereochemistry at the chiral centers to obtain specific stereoisomers, such as the naturally occurring (-)-yatein or its enantiomer (+)-yatein. researchgate.netnih.govcolab.ws

Asymmetric Synthetic Approaches

Asymmetric synthesis plays a crucial role in obtaining this compound and its stereoisomers with high enantiomeric purity. This is particularly important as different enantiomers can exhibit distinct biological activities. rsc.orgrsc.orgnih.govjagiellonskiecentruminnowacji.pl Strategies have been developed to control the formation of the two stereocenters present in the dibenzylbutyrolactone core of this compound. researchgate.netnih.govcolab.ws

One approach involves the asymmetric allylation of aldehydes using chiral phosphoric acids as catalysts. researchgate.netnih.govcolab.wsacs.orgresearchgate.netuni-graz.atacs.org This methodology allows for the concise construction of the lignan scaffold with control over the newly formed stereocenters. researchgate.netnih.govcolab.wsacs.org Another strategy utilizes the reductive ring-opening of enantioenriched donor-acceptor cyclopropanes, which has been applied to the asymmetric total synthesis of this compound. rsc.orgrsc.orgnih.gov Additionally, organocatalytic approaches, such as aldol-reduction-lactonization sequences, have been explored for the enantioselective synthesis of dibenzylbutyrolactone lignans, including (-)-yatein. researchgate.netgoogle.co.in

Development of Novel Reaction Methodologies (e.g., TRIP-Catalyzed Allylation, Tandem Allylboration-Lactonization)

The development of novel reaction methodologies has significantly advanced the synthesis of this compound and related lignans.

Tandem Allylboration-Lactonization: Tandem reactions, where multiple steps occur sequentially in one process, offer efficient routes to complex molecules. Allylboration-lactonization sequences have been explored in the synthesis of butyrolactones, which are core structures in lignans like this compound. researchgate.netchinesechemsoc.orgacs.orgnih.gov This approach can involve the reaction of an aldehyde with an allylboronate, followed by in situ lactonization. While specific detailed applications of a tandem allylboration-lactonization directly to this compound synthesis are less explicitly detailed in the provided snippets, the methodology is relevant to the construction of the butyrolactone ring system found in this compound and its analogs. researchgate.netchinesechemsoc.orgacs.orgnih.gov Research has shown the application of tandem allylboration-lactonization chemistry to provide functionalized α-methylene butyrolactones, highlighting its utility in constructing relevant structural motifs. nih.gov

Chemical Modifications and Derivative Synthesis

Chemical modifications of this compound and the synthesis of its derivatives are undertaken to explore structure-activity relationships and potentially enhance or alter its biological properties. mdpi.comnih.govtandfonline.comunimi.it Modifications can involve alterations to the aromatic rings or the butyrolactone core. mdpi.comnih.gov For instance, halogenation of the aromatic rings of this compound and 4'-O-demethylthis compound has been performed to obtain chloro- and iodo-lignanolides. nih.gov Studies on these derivatives have indicated that certain modifications, such as demethylation and the introduction of halo substituents, can diminish the antineoplastic activity compared to this compound and podophyllotoxin. nih.gov Other modifications explored on related podophyllotoxin-type compounds, which share structural features with this compound, include alterations to the D ring and the introduction of amino groups. mdpi.com

Semi-synthetic Pathways from Related Lignans

Semi-synthetic pathways to this compound involve using naturally occurring lignans as starting materials and performing chemical transformations to arrive at this compound. This approach can be more efficient than total synthesis if suitable precursors are readily available from plant sources.

Research into the biosynthesis of lignans provides insights into potential semi-synthetic routes. This compound is considered a key intermediate in the biosynthesis of certain antitumor lignans like podophyllotoxin. researchgate.netcuni.cznih.govtandfonline.com Studies on the biosynthesis in plants like Anthriscus sylvestris have shown pathways leading from matairesinol to this compound via intermediates such as thujaplicatin, 5-methylthujaplicatin, and 4,5-dimethylthujaplicatin. nih.gov In Podophyllum, this compound is formed from matairesinol via pluviatolide. researchgate.net this compound is also considered a common precursor of desoxypodophyllotoxin, which is an aryltetralin lignan. tandfonline.com These biosynthetic relationships suggest that related lignans like matairesinol, pluviatolide, or desoxypodophyllotoxin could potentially serve as starting materials for semi-synthetic routes to this compound through appropriate enzymatic or chemical conversions. psu.eduresearchgate.netcuni.cznih.govtandfonline.com Semi-synthetic approaches have been explored for obtaining derivatives of other dibenzylbutyrolactonic lignans like cubebin and methylpluviatolide, involving structural modifications. google.com

Antiproliferative and Cytotoxic Activity in Cell Culture Models

This compound exhibits antiproliferative and cytotoxic effects across different cancer cell lines, indicating its potential as an antitumor agent. These effects have been observed in both murine and human cancer models.

Efficacy in Murine Myeloma Cell Lines (e.g., P3X)

Studies have shown that this compound possesses potent antiproliferative activity against murine myeloma cells, specifically the P3X cell line. Treatment with this compound has been shown to inhibit the proliferation of these cells, leading to cell death. For instance, treatment with 25 µg/mL of this compound for 24 hours resulted in approximately 75% cell death in P3X murine myeloma cells unimi.ittandfonline.comtandfonline.com. The cytotoxic effect of this compound on P3X cells appears to be dose-dependent unimi.ittandfonline.comtandfonline.com.

| Cell Line | This compound Concentration | Treatment Duration | Cell Death (%) | Source |

| Murine Myeloma P3X | 25 µg/mL | 24 hours | ~75 | unimi.ittandfonline.comtandfonline.com |

Efficacy in Human Lung Adenocarcinoma Cell Lines (e.g., A549, CL1-5)

This compound has also demonstrated efficacy in inhibiting the growth of human lung adenocarcinoma cell lines, including A549 and CL1-5 cells. Studies have indicated that this compound treatment can suppress the proliferation of these cells nih.govcaymanchem.com. The cytotoxic effects in these cell lines are associated with the induction of intrinsic and extrinsic apoptotic pathways nih.govchemfaces.comuniroma2.itasu.edu. The IC50 values for this compound treatment for 72 hours in A549 and CL1-5 cells were reported as 3.5 μM and 1.9 μM, respectively nih.gov. After 24 hours of treatment, the IC50 values were 10.0 μM for A549 cells and 2.1 μM for CL1-5 cells nih.gov.

| Cell Line | Treatment Duration | IC50 (µM) | Source |

| Human Lung Adenocarcinoma A549 | 24 hours | 10.0 | nih.gov |

| Human Lung Adenocarcinoma CL1-5 | 24 hours | 2.1 | nih.gov |

| Human Lung Adenocarcinoma A549 | 72 hours | 3.5 | nih.gov |

| Human Lung Adenocarcinoma CL1-5 | 72 hours | 1.9 | nih.gov |

Effects on Cell Cycle Progression

A key mechanism by which this compound exerts its antiproliferative effects is through the modulation of the cell cycle. Research has consistently shown that this compound induces cell cycle arrest in cancer cells.

Multiple studies have reported that this compound treatment leads to cell cycle arrest at the G2/M phase in various cancer cell lines, including human lung adenocarcinoma A549 and CL1-5 cells nih.govchemfaces.comuniroma2.itasu.edumedchemexpress.comlabcompare.comnchu.edu.twresearchgate.net. This arrest prevents cells from progressing from the G2 phase to the mitotic (M) phase, thereby inhibiting cell division nih.govresearchgate.net. In A549 and CL1-5 cells, treatment with 5 μM this compound induced G2/M arrest nih.govlabcompare.com. Flow cytometry analysis showed an increase in the percentage of cells in the G2/M phase after this compound treatment, with more cells accumulating in this phase at 6 and 12 hours compared to untreated cells nih.gov.

| Cell Line | This compound Concentration | Treatment Duration | Effect | Source |

| Human Lung Adenocarcinoma A549 | 5 µM | 6, 12, 24 hours | G2/M arrest | nih.govlabcompare.com |

| Human Lung Adenocarcinoma CL1-5 | 5 µM | 6, 12, 24 hours | G2/M arrest | nih.govlabcompare.com |

| Murine Myeloma P3X | Not specified | Not specified | Cell cycle arrest at G2/M | researchgate.netresearchgate.netresearchgate.net |

The G2/M cell cycle arrest induced by this compound is closely associated with its effects on the Cyclin B/Cdc2 complex. This complex, also known as Maturation Promoting Factor (MPF), plays a critical role in regulating the transition from G2 to M phase scbt.comsdbonline.org. Studies have shown that this compound treatment alters the expression and phosphorylation of components of this complex. Specifically, this compound treatment has been found to upregulate the expression of cyclin B1 and induce Cdc2 phosphorylation in lung adenocarcinoma cells nih.govlabcompare.comnchu.edu.tw. Aberrant activation of Cyclin B1/p-Cdc2 activity is linked to mitotic catastrophe nchu.edu.tw. Western blotting analysis in A549 and CL1-5 cells treated with 5 µM this compound showed an increasing trend of cyclin B1 expression and Cdc2 phosphorylation level at 6 and 12 hours nih.govlabcompare.comresearchgate.net.

| Cell Line | This compound Concentration | Treatment Duration | Effect on Cyclin B1 Expression | Effect on Cdc2 Phosphorylation | Source |

| Human Lung Adenocarcinoma A549 | 5 µM | 6, 12 hours | Upregulated trend | Increased level | nih.govlabcompare.comresearchgate.net |

| Human Lung Adenocarcinoma CL1-5 | 5 µM | 6, 12 hours | Upregulated trend | Increased level | nih.govlabcompare.comresearchgate.net |

Mechanisms of Cytoskeletal Disruption

Beyond cell cycle effects, this compound also impacts the cellular cytoskeleton, particularly microtubules. Microtubules are essential components involved in various cellular processes, including cell division and maintaining cell shape. Research indicates that this compound can destabilize microtubules and interfere with their dynamics nih.govchemfaces.commedchemexpress.comnchu.edu.tw. This disruption of microtubule integrity contributes to the inhibition of cancer cell growth nih.govnchu.edu.tw. Studies using immunofluorescence microscopy on P3X murine myeloma cells treated with this compound (12.5 µg/mL) revealed changes in the organization and distribution of microtubules, including the disappearance of microtubule organizing centers (MTOCs) tandfonline.com. Diffuse cytoplasmic fluorescence, suggestive of unpolymerized tubulin, was also observed tandfonline.com. These findings imply that this compound may inhibit tubulin polymerization, a mechanism similar to that of colchicine (B1669291) nih.govmdpi.comsemanticscholar.org.

| Cell Line | This compound Concentration | Effect on Microtubules | Proposed Mechanism | Source |

| Murine Myeloma P3X | 12.5 µg/mL | Altered organization and distribution, MTOC disappearance | Possible tubulin inhibition | tandfonline.com |

| Human Lung Adenocarcinoma A549 | 5 µM | Destabilization and interference with dynamics | Inhibition of tubulin polymerization | nih.govmedchemexpress.comnchu.edu.tw |

| Human Lung Adenocarcinoma CL1-5 | 5 µM | Destabilization and interference with dynamics | Inhibition of tubulin polymerization | nih.govmedchemexpress.comnchu.edu.tw |

Microtubule Destabilization and Interference with Dynamics

Studies utilizing techniques such as confocal microscopy and western blot analysis have provided evidence of this compound's impact on microtubule structure. mdpi.com In this compound-treated cells, the distribution of tubulin shows a pattern consistent with microtubule destabilization. nih.gov This disruption of microtubule dynamics is suggested as a potential mechanism contributing to this compound-induced G2/M cell-cycle arrest in certain cancer cell lines. mdpi.comnih.gov

Inhibition of Tubulin Polymerization

Further investigation into the mechanism of microtubule disruption by this compound suggests that it may inhibit tubulin polymerization. medchemexpress.comnih.gov Tubulin has binding sites for various molecules, including colchicine. nih.gov The observed similar effects between this compound and colchicine imply that this compound might interact with tubulin at or near the colchicine binding site, thereby inhibiting the assembly of tubulin into microtubules. cytoskeleton.comnih.gov This inhibition of tubulin polymerization is considered to partially contribute to this compound's ability to induce G2/M phase arrest. nih.gov

Induction of DNA Damage Response

This compound has been shown to induce DNA damage, which in turn can activate cell-cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov The DNA damage response (DDR) pathway is a crucial cellular surveillance system that detects and responds to DNA lesions. nih.govnih.gov

Activation of ATM/ATR Pathway

A key component of the DDR is the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases. nih.govnih.govembopress.org ATM is primarily activated by DNA double-strand breaks, while ATR responds to various forms of DNA damage and replication stress. nih.govnih.govembopress.org Studies have demonstrated that this compound treatment leads to an increase in the phosphorylation levels of both ATM and ATR in human lung adenocarcinoma cells, indicating activation of these key signaling molecules in the DNA damage response pathway. mdpi.comnih.govmed-life.cnnchu.edu.tw

Phosphorylation of Checkpoint Kinases (Chk1, Chk2)

Downstream of ATM and ATR are checkpoint kinases, notably Checkpoint kinase 1 (Chk1) and Checkpoint kinase 2 (Chk2). nih.govthermofisher.com ATR primarily phosphorylates and activates Chk1, while ATM specifically phosphorylates and activates Chk2. nih.govembopress.org Research indicates that this compound treatment results in an increased phosphorylation level of both Chk1 and Chk2. mdpi.comnih.govnchu.edu.tw This phosphorylation is a critical step in the activation of these kinases, which then signal downstream effectors to induce cell-cycle arrest and facilitate DNA repair or trigger apoptosis. nih.gov The activation of the ATM/Chk2 and ATR/Chk1 pathways by this compound suggests that it induces DNA damage, leading to altered cell-cycle distribution. mdpi.comnih.govnchu.edu.tw

Apoptosis Induction Pathways (Intrinsic and Extrinsic)

This compound has been found to induce apoptosis, a programmed cell death process, in human lung adenocarcinoma cells. mdpi.comuniroma2.itnih.gov Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. thermofisher.comassaygenie.comnih.govnih.gov The intrinsic pathway is typically triggered by intracellular stress signals, including DNA damage, while the extrinsic pathway is activated by external signals through death receptors on the cell surface. thermofisher.comassaygenie.comnih.govnih.gov Pre-clinical studies have shown that this compound induces apoptosis in cancer cells by activating both the intrinsic and extrinsic apoptotic pathways. mdpi.comuniroma2.itresearchgate.netresearchgate.net

Antiviral Activity

Beyond its effects on cancer cells, this compound has also demonstrated antiviral activity in pre-clinical settings. medchemexpress.comcaymanchem.commdpi.com Specifically, this compound has been shown to suppress the replication of herpes simplex virus type 1 (HSV-1). medchemexpress.comcaymanchem.com The mechanism by which this compound exerts its antiviral effect against HSV-1 involves the interruption of immediate-early gene expression, which is crucial for the viral replication cycle. medchemexpress.comcaymanchem.comrjonco.com

Suppression of Herpes Simplex Virus Type 1 (HSV-1) Replication

This compound has been shown to significantly suppress the replication of Herpes Simplex Virus Type 1 in HeLa cells. nih.govmedchemexpress.commedchemexpress.comchemfaces.com This suppression of viral multiplication occurs without apparent cytotoxicity to the host cells at the tested concentrations. nih.govmedchemexpress.com Investigations into the HSV-1 replication cycle revealed that this compound impedes key regulatory events necessary for viral multiplication. nih.govmedchemexpress.com

Mechanisms of Viral Gene Expression Interruption (e.g., ICP0, ICP4)

A key mechanism by which this compound suppresses HSV-1 replication involves the interruption of immediate-early (alpha) gene expression. nih.govmedchemexpress.comresearchgate.net Specifically, this compound has been shown to decrease the expression of the essential immediate-early genes ICP0 and ICP4 in HeLa cells. nih.govmedchemexpress.comresearchgate.net These viral proteins are crucial for initiating the cascade of viral gene expression required for replication. mdpi.com ICP0 is known as a promiscuous trans-activator, capable of activating the transcription of all kinetic classes of HSV-1 genes, while ICP4 is an essential trans-activator of early genes and also represses immediate-early genes. mdpi.com

Interference with Multiprotein Complex Formation (e.g., alpha-trans-induction factor/C1/Oct-1/GARAT)

This compound has been found to interrupt the formation of a crucial multiprotein complex known as the alpha-trans-induction factor (α-TIF)/C1/Oct-1/GARAT complex. nih.govmedchemexpress.comresearchgate.net This complex is essential for the transactivation of HSV-1 immediate-early genes. frontiersin.orgnih.govnih.govwikipedia.org The complex typically involves the viral protein VP16 (also known as α-TIF or Vmw65), the cellular transcription factor Oct-1, and the cellular protein HCF-1 (also referred to as C1). frontiersin.orgnih.govnih.govwikipedia.org VP16 recognizes and binds to the TAATGARAT sequence in the promoters of immediate-early genes alongside Oct-1 and HCF-1, leading to robust immediate-early gene transcription shortly after infection. mdpi.comfrontiersin.orgnih.govwikipedia.org By interrupting the formation of this complex, this compound effectively hinders the initiation of immediate-early gene expression, thereby disrupting the viral replication cycle at an early stage. nih.govmedchemexpress.comresearchgate.net

Enzyme Modulation and Inhibition Profiles

Beyond its antiviral activities, this compound has also been investigated for its effects on enzymatic targets, particularly members of the cytochrome P450 family.

Cytochrome P450 Inhibition (e.g., CYP3A4)

This compound has been identified as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4). kingston.ac.uknih.govresearchgate.netresearchgate.netidrblab.net CYP3A4 is a major enzyme involved in the metabolism of a large proportion of therapeutic drugs and other xenobiotics. medsafe.govt.nz Studies have shown that this compound can act as a mechanism-based inhibitor of CYP3A4, indicating that it may inactivate the enzyme through the formation of a metabolic intermediate complex. nih.gov

Data on this compound's inhibition of CYP enzymes:

| Enzyme | Inhibition Profile | IC50 / Ki | Reference |

| CYP3A4 | Potent inhibitor, mechanism-based inhibitor | Ki in the range of 0.054-0.373 µM (for a group of lignans including this compound) | nih.gov |

| CYP1A2 | Moderate/weak inhibitor | 71.9 µM | kingston.ac.ukresearchgate.netmdpi.com |

| CYP2D6 | Moderate/weak inhibitor | Not specified in detail in provided snippets | kingston.ac.ukresearchgate.net |

Occurrence and Isolation

Yatein (B1682354) is not ubiquitous but has been identified and extracted from several plant families. Its presence is often associated with the woody tissues of conifers, though it is also found in other plants.

| Plant Species | Family | Source(s) |

| Austrocedrus chilensis (Chilean cedar) | Cupressaceae | nih.govtandfonline.comunimi.it |

| Anthriscus sylvestris (Cow parsley) | Apiaceae | nih.gov |

| Calocedrus formosana (Taiwan incense-cedar) | Cupressaceae | nih.gov |

| Chamaecyparis obtusa (Hinoki cypress) | Cupressaceae | caymanchem.com |

| Juniperus chinensis (Chinese juniper) | Cupressaceae | researchgate.net |

| Hernandia nymphaeifolia | Hernandiaceae | caymanchem.comresearchgate.net |

| Piper cubeba (Cubeb pepper) | Piperaceae | caymanchem.com |

| Eleutherococcus divaricatus | Araliaceae | nih.gov |

| Illigera luzonensis | Hernandiaceae | nih.gov |

Biosynthesis and Synthesis

The formation of yatein (B1682354) in nature is a multi-step enzymatic process. Understanding this pathway is crucial for biotechnological efforts aimed at producing this compound or its derivatives. The compound has also been a target for chemical synthesis to enable further biological study.

The biosynthesis of this compound begins with the lignan (B3055560) matairesinol (B191791), which itself is derived from the dimerization of coniferyl alcohol units. Research, particularly in Anthriscus sylvestris, has elucidated a key pathway where matairesinol is converted to this compound through a series of intermediates. nih.gov This transformation involves several steps, including hydroxylation, dual methylation, and the formation of a methylenedioxy bridge.

The established pathway proceeds from matairesinol to this compound via thujaplicatin, 5-methylthujaplicatin, and 4,5-dimethylthujaplicatin. nih.gov An alternative branch from matairesinol leads to bursehernin (B1193898) via pluviatolide, but this pathway does not lead to this compound. nih.govresearchgate.net The enzymes responsible for these conversions include specific O-methyltransferases (OMTs) that catalyze the precise methylation steps required to build the this compound molecule. researchgate.net

The chemical synthesis of this compound and its stereoisomers has been successfully achieved. acs.org Synthetic routes provide a means to produce the compound in a laboratory setting, which is essential for creating analogs for structure-activity relationship studies and for confirming the structure of the natural product. These syntheses often involve complex stereoselective steps to correctly form the chiral centers of the butyrolactone ring, ensuring the final product matches the naturally occurring molecule. acs.org

Biological Activities and Mechanism of Action

Yatein (B1682354) demonstrates a range of biological effects, with its antiproliferative and cytotoxic activities being the most extensively studied. Its mechanism of action appears to be closely related to that of the podophyllotoxins.

This compound has been shown to be a potent inhibitor of cancer cell proliferation. Studies have documented its efficacy against various cell lines, including murine myeloma and human non-small-cell lung cancer (NSCLC) cells. nih.govnih.govcaymanchem.com For example, treatment of P3X murine myeloma cells with this compound resulted in approximately 75% cell death at a concentration of 25 µg/mL. nih.govtandfonline.com In NSCLC cell lines A549 and CL1-5, this compound exhibited cytotoxic effects with IC₅₀ values of 3.5 µM and 1.9 µM, respectively. caymanchem.com This activity is often accompanied by the induction of apoptosis (programmed cell death). nih.govcaymanchem.com

| Activity | Cell Line(s) | Finding / IC₅₀ Value | Source(s) |

| Antiproliferative | P3X (Murine Myeloma) | ~75% cell death at 25 µg/mL | nih.govunimi.it |

| Cytotoxic | A549 (NSCLC) | 3.5 µM | caymanchem.com |

| Cytotoxic | CL1-5 (NSCLC) | 1.9 µM | caymanchem.com |

| Antiviral | HeLa (infected with HSV-1) | 30.6 µM | caymanchem.com |

| Enzyme Inhibition | Cytochrome P450 (CYP3A4) | 1 µM | caymanchem.com |

| Anti-platelet | Rabbit Platelets | Concentration-dependent inhibition | caymanchem.com |

The primary mechanism underlying this compound's antiproliferative effects is its interaction with the cellular cytoskeleton, specifically the microtubule system. nih.govnih.gov Microtubules are dynamic protein filaments essential for cell division (mitosis), intracellular transport, and maintaining cell shape. nih.govresearchgate.net

Research has shown that this compound destabilizes microtubules and interferes with their dynamics. nih.gov This disruption prevents the proper formation of the mitotic spindle, a crucial apparatus for segregating chromosomes during cell division. nih.govresearchgate.net Consequently, cells treated with this compound are unable to complete mitosis and become arrested in the G₂/M phase of the cell cycle. nih.govresearchgate.net This prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to cell death. nih.gov This mechanism of action, targeting microtubule dynamics, is shared with podophyllotoxin (B1678966) and its clinical derivatives, highlighting the pharmacological link between these related lignans (B1203133). nih.govtandfonline.com

Structure Activity Relationships Sar of Yatein and Its Analogs

Correlative Analysis of Structural Features and Biological Effects

The antiproliferative activity of lignans (B1203133) like Yatein (B1682354) is closely linked to their structural features. Studies have shown that the presence of the podophyllotoxin (B1678966) ring system is crucial for this activity tandfonline.comunimi.it. This compound itself has demonstrated potent cytotoxicity against certain cancer cell lines, such as P3X murine myeloma cells, inhibiting proliferation and causing significant cell death in a dose-dependent manner tandfonline.comunimi.it. In contrast, other compounds from the same plant sources, such as isotaxiresinol, isorhamnetin, and ferruginol, showed significantly lower or negligible antiproliferative effects, highlighting the specificity of this compound's structure for its activity tandfonline.comunimi.it.

This compound's biological effects are thought to involve the disruption of microtubule dynamics, similar to the well-known mechanism of podophyllotoxin tandfonline.comunimi.itmedchemexpress.comchemfaces.comnih.gov. This disruption can lead to cell cycle arrest, particularly in the G2/M phase, and ultimately cell death medchemexpress.comnih.gov. While direct binding of this compound to microtubules requires further investigation, its structural similarity to podophyllotoxin suggests a similar mechanism of action tandfonline.comunimi.itchemfaces.com.

Research on this compound has also indicated antiviral activity, specifically against Herpes Simplex Virus type 1 (HSV-1). This antiviral effect appears to be mediated by interrupting immediate-early gene expression and inhibiting viral DNA synthesis medchemexpress.comchemfaces.combiocrick.com. The specific structural features of this compound responsible for this antiviral activity, distinct from its antiproliferative effects, warrant further detailed SAR studies.

Importance of Podophyllotoxin Ring System Architecture

The core podophyllotoxin ring system, present in this compound, is a critical determinant of its biological activity tandfonline.comunimi.itresearchgate.net. This complex architecture, consisting of four fused rings (A, B, C, and D, with this compound having a seco-C ring structure compared to podophyllotoxin) and a pendent aromatic E ring, provides the scaffold necessary for interaction with biological targets tandfonline.comunimi.itresearchgate.netmdpi.com.

While early research suggested that all rings were essential for activity, later studies indicated that the A and E rings are particularly important for the antiproliferative effects of compounds with a podophyllotoxin scaffold tandfonline.comunimi.itpharmacophorejournal.commdpi.com. Modifications or alterations to this core ring system can significantly impact or even abolish biological activity mdpi.commdpi.com. The structural complexity, particularly the stereochemistry of the C ring in podophyllotoxin and related compounds, plays a significant role in their interactions with targets like tubulin or topoisomerase II nih.gov.

Influence of Specific Ring Modifications (e.g., Rings A and E)

Modifications to specific rings within the podophyllotoxin system, as studied in this compound analogs and related lignans, have demonstrated varying impacts on biological activity.

Ring A: The presence of Ring A, often a methylenedioxy or similar group, is considered important for the cytotoxicity of podophyllotoxin-related compounds tandfonline.comunimi.itmdpi.compharmacophorejournal.commdpi.com. Studies on podophyllotoxin analogs, such as VP-16 (Etoposide), have shown that removal of the A ring can significantly reduce activity tandfonline.comunimi.it. Maintaining an intact methylenedioxy-type ring A system appears to be more important than an opened A-ring system for inhibiting human DNA topoisomerase II and causing protein-linked DNA breakage pharmacophorejournal.com.

Ring E: The pendent aromatic E ring, typically a trimethoxyphenyl group in this compound and podophyllotoxin, is also crucial for activity tandfonline.comunimi.itmdpi.compharmacophorejournal.com. This ring is thought to be involved in interactions with biological targets mdpi.com. The ability of the E ring to rotate freely has been suggested to be important for the activity of some podophyllotoxin analogs unimi.it. Modifications to the E ring, such as changes in the methoxy (B1213986) substitution pattern or replacement with other aromatic or heteroaromatic systems, can influence the potency and selectivity of the compounds mdpi.com.

While the provided information specifically highlights the importance of Rings A and E in the context of podophyllotoxin and its analogs, the principles generally apply to this compound due to its structural relationship. Detailed SAR studies specifically on this compound analogs with targeted modifications to these rings would provide more precise correlations.

Stereochemical Implications for Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like this compound labster.com. The podophyllotoxin ring system, and by extension this compound, contains multiple stereogenic centers, particularly within the fused ring system nih.gov. The specific configuration at these centers is paramount for proper interaction with biological targets, such as tubulin binding sites researchgate.net.

Subtle differences in stereochemistry can lead to vastly different biological outcomes, including variations in potency, target specificity, and mechanism of action labster.com. For instance, the epimerization at certain positions in podophyllotoxin can alter its activity from inhibiting tubulin polymerization to inhibiting DNA topoisomerase II pharmacophorejournal.commdpi.com.

While the search results confirm the importance of stereochemistry in lignans and provide some information on the absolute stereochemistry of this compound researchgate.net, detailed studies specifically correlating the stereochemical variations of this compound and its analogs with their precise biological activities (e.g., tubulin binding affinity, antiviral potency) are necessary for a comprehensive understanding of its SAR.

Data Tables

Based on the provided search results, a data table summarizing the antiproliferative activity of this compound and related compounds from Austrocedrus chilensis can be generated.

| Compound | Concentration (µg/mL) | Cell Line | Antiproliferative Activity (% cell death/inhibition) | Source Citation |

| This compound | 25 | P3X murine myeloma | ~75% cell death | tandfonline.comunimi.it |

| This compound | 12.5 | P3X murine myeloma | Significant inhibition (dose-dependent) | tandfonline.comunimi.it |

| Isotaxiresinol | 12.5 and 25 | P3X murine myeloma | Did not significantly affect proliferation | tandfonline.comunimi.it |

| Isorhamnetin | 12.5 and 25 | P3X murine myeloma | Did not significantly affect proliferation | tandfonline.comunimi.it |

| Ferruginol | 12.5 and 25 | P3X murine myeloma | Did not significantly affect proliferation | tandfonline.comunimi.it |

Detailed Research Findings

Detailed research findings support the correlative analysis. For example, the study on P3X murine myeloma cells demonstrated that among several tested compounds from Austrocedrus chilensis, only this compound exhibited potent antiproliferative activity tandfonline.comunimi.it. This finding underscores the specific structural requirements for activity within this class of lignans. Further cytological studies revealed that this compound treatment led to alterations in the microtubular apparatus and changes in cell morphology, suggesting a mechanism involving microtubule disruption tandfonline.comunimi.itchemfaces.com. This aligns with the known mechanism of action of podophyllotoxin, to which this compound is structurally related tandfonline.comunimi.it.

Studies on this compound's antiviral activity against HSV-1 in HeLa cells provided insights into its mechanism, showing inhibition of viral gene expression and DNA synthesis medchemexpress.comchemfaces.combiocrick.com. These findings highlight the multifaceted biological potential of this compound and the need for further SAR studies to differentiate the structural requirements for its various activities.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating yatein (B1682354) from complex mixtures and assessing its purity, as well as for the analysis of its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. It is employed to determine the purity of isolated this compound and to quantify its presence in plant extracts nchu.edu.twufba.brmdpi.comkoreascience.kr. For instance, semipreparative HPLC has been utilized to isolate and purify this compound from plant subfractions nchu.edu.twmdpi.com. A typical HPLC analysis for this compound might involve a silica (B1680970) column and a mobile phase composed of a mixture of organic solvents, such as ethyl acetate (B1210297) and n-hexane nchu.edu.tw. Retention time is a key parameter in HPLC for identifying this compound; a reported retention time for this compound in one study was 18.0 minutes under specific conditions nchu.edu.tw. HPLC with diode array detection (DAD) and mass spectrometry (MS) coupling (HPLC/DAD/MS) has also been used for the identification and quantification of this compound in plant samples, with retention times for this compound observed between 14.2 to 15.4 minutes ufba.br. Chiral HPLC, employing specialized columns like the (R,R)-Whelk-O1 column, is specifically used for the chiral analysis of this compound, allowing for the separation and determination of enantiomeric purity koreascience.krresearchgate.netnih.gov.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another technique applied for the analysis of this compound, particularly for its stereoselective determination researchgate.netresearchgate.netdntb.gov.uakyobobook.co.kr. CE offers a method to determine the concentration of (-)-yatein in plant matrices researchgate.netresearchgate.net. Separation of (-)-yatein by CE has been achieved using a borate (B1201080) buffer containing methanol (B129727) and a chiral selector like carboxymethyl-β-cyclodextrin in a fused silica capillary researchgate.netresearchgate.net. This method has demonstrated its applicability for the quality control of (-)-yatein in plant species researchgate.netresearchgate.net.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple yet effective chromatographic technique used in the analysis of this compound, often for monitoring reaction progress or for initial separation and purification steps rug.nlpnas.orgkazanmedjournal.rukhanacademy.orglibretexts.orgwikipedia.org. TLC separates compounds based on their differential affinities for a stationary phase (commonly silica gel) and a mobile phase (solvent system) khanacademy.orglibretexts.orgwikipedia.org. Visualization of this compound spots on a TLC plate can be done under UV light or by using staining reagents libretexts.orgwikipedia.org. Preparative TLC using silica gel plates and appropriate solvent systems (e.g., toluene:acetone) has been used to isolate lignans (B1203133), including this compound, from plant extracts rug.nl.

Spectroscopic Methods for Structural Elucidation (e.g., UV, GC-MS, 1H-NMR, 13C-NMR)

Spectroscopic techniques provide crucial information about the structural features of this compound, including its functional groups, connectivity, and fragmentation patterns unimi.itresearchgate.netvt.edusolubilityofthings.com.

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy is used to obtain the electronic absorption spectrum of this compound, which can provide information about the presence of chromophores, such as aromatic rings and the lactone carbonyl group, within the molecule unimi.itsolubilityofthings.commdpi.com. UV data is often used in conjunction with other spectroscopic methods for structural identification unimi.it.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry unimi.itsolubilityofthings.comnews-medical.net. GC-MS analysis of this compound involves separating the compound by GC and then obtaining its mass spectrum, which provides information about its molecular weight and fragmentation pattern unimi.itnews-medical.netgithub.iobu.edu. This fragmentation pattern acts as a fingerprint, aiding in the identification of this compound by comparison with spectral databases unimi.itnews-medical.net. GC-MS analyses of this compound have been performed under specific conditions involving a capillary column and a temperature gradient unimi.it.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR and 13C-NMR): NMR spectroscopy is indispensable for determining the detailed structure and connectivity of this compound nchu.edu.twunimi.itresearchgate.netvt.edusolubilityofthings.comrsc.orgacs.orgkoreascience.kr. Both 1H-NMR and 13C-NMR spectra provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule, respectively nchu.edu.twunimi.itresearchgate.netrsc.orgacs.orgkoreascience.kr. Analysis of chemical shifts, splitting patterns (in 1H-NMR), and coupling constants allows for the assignment of specific atoms and functional groups researchgate.netacs.org. Two-dimensional NMR techniques, such as COSY, TOCSY, NOESY, HETCOR, gHSQC, gHMQC, and gHMBC, are often employed for comprehensive signal assignment and confirmation of connectivity researchgate.net. NMR data for this compound, including characteristic signals for its methoxy (B1213986) groups, methylenedioxy group, and the lactone carbonyl, have been reported and compared with literature data for structural confirmation nchu.edu.twunimi.itresearchgate.netrsc.org. For example, the lactone carbonyl carbon (C-9) typically appears downfield in the 13C-NMR spectrum researchgate.net.

Here is a sample of NMR data for this compound, compiled from search results:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment | Solvent | Reference |

| 1H | 6.69 | dd | 1.0, 6.9 | ArH | CDCl3 | rsc.org |

| 13C | 178.0 | s | - | C-9 (lactone carbonyl) | researchgate.net | |

| 13C | 55.31, 55.44, 55.92 | - | - | OCH3 | researchgate.net | |

| 13C | 178.7 | - | - | C-9 (lactone carbonyl) | CDCl3 | rsc.org |

Chiral Analysis and Absolute Configuration Determination

This compound possesses chiral centers, and determining its absolute configuration is crucial for understanding its biological activity and properties cdutcm.edu.cnresearchgate.netnih.govdntb.gov.uaresearchgate.netresearchgate.netmdpi.comnih.govspectroscopyeurope.comspectroscopyasia.com. The absolute configuration of this compound has been determined as (3R,4R) nih.govcdutcm.edu.cn.

Methods for chiral analysis and absolute configuration determination include:

Chiral Chromatography: As mentioned earlier, chiral HPLC is a primary method for separating enantiomers of this compound and assessing enantiomeric excess koreascience.krresearchgate.netnih.gov.

Optical Rotation: Measurement of optical rotation is a fundamental technique for characterizing chiral compounds. The optical rotation of (-)-yatein has been reported researchgate.net. Comparison of observed optical rotation with known values for stereoisomers can provide information about the prevailing enantiomer researchgate.net.

Spectroscopic Methods (e.g., ECD, VCD): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopy are powerful techniques for determining the absolute configuration of chiral molecules, particularly when single crystals suitable for X-ray diffraction are not available researchgate.netnih.govspectroscopyeurope.comspectroscopyasia.com. These methods involve measuring the differential absorption of left and right circularly polarized light spectroscopyasia.com. Comparison of experimental ECD or VCD spectra with calculated spectra for different possible stereoisomers can lead to the assignment of the absolute configuration researchgate.netnih.govspectroscopyeurope.comspectroscopyasia.com.

X-ray Crystallography: While requiring suitable crystals, X-ray crystallography can directly determine the absolute configuration of a molecule by analyzing the diffraction pattern of X-rays by the crystal lattice, particularly when anomalous scattering is utilized researchgate.netmdpi.comspectroscopyeurope.comspectroscopyasia.com.

The absolute configuration of this compound as (2R,3R) (equivalent to (3R,4R) based on different numbering conventions for this lignan (B3055560) class) has been established through spectroscopic analysis and comparison with known compounds researchgate.net. A method combining 1H NMR spectra and optical rotation has also been proposed for determining the absolute configuration of 2,3-dibenzylbutyrolactone lignans like this compound researchgate.net.

Conclusion and Future Research Directions in Chemical Biology

Synthesis of Novel Yatein (B1682354) Analogs with Enhanced Specificity

Future research will heavily focus on the synthesis of novel this compound analogs. The goal is to modify the this compound structure to enhance its specificity towards particular molecular targets and reduce potential off-target effects. researchgate.net Given that the antiproliferative activity of compounds with a podophyllotoxin (B1678966) ring system is influenced by specific structural features, such as the presence of rings A and E and the free rotation of the E ring, analog synthesis will likely explore modifications in these regions. tandfonline.com Asymmetric synthesis techniques, which allow for precise control over stereochemistry, are crucial for generating enantiopure analogs with potentially distinct biological profiles. researchgate.netresearchgate.net

Research in this area could involve:

Structure-Activity Relationship (SAR) Studies: Systematically altering functional groups on the this compound scaffold and evaluating the impact on biological activity and target binding.

Stereochemical Variations: Synthesizing and testing different stereoisomers of this compound and its analogs to understand the role of three-dimensional structure in activity.

Conjugation and Prodrug Strategies: Developing this compound conjugates or prodrugs to improve solubility, bioavailability, or targeted delivery to specific cells or tissues.

Data generated from such studies would typically include IC50 values against various cell lines, binding affinities to potential targets, and potentially data on metabolic stability and preliminary pharmacokinetic properties, although detailed dosage and administration information are outside the scope here.

Investigation of Undiscovered Molecular Targets and Signaling Networks

While some studies suggest this compound may affect the microtubular apparatus, similar to podophyllotoxin, its complete spectrum of molecular targets and the signaling networks it influences are not fully characterized. tandfonline.com Future chemical biology research will aim to identify these undiscovered targets and delineate the complex signaling pathways modulated by this compound. nih.govnih.govembopress.org

Approaches could include:

Affinity-Based Proteomics: Using modified this compound probes to capture interacting proteins from cell lysates, followed by mass spectrometry identification.

Phenotypic Screening Coupled with Target Deconvolution: Observing specific cellular phenotypes induced by this compound treatment and employing techniques like CRISPR-based screening or RNA interference to identify genes or pathways responsible for these phenotypes.

Analysis of Protein-Protein Interactions: Investigating how this compound or its bound targets interact with other proteins within cellular networks using methods like co-immunoprecipitation or Förster resonance energy transfer (FRET). tue.nl

Understanding the intricate signaling networks will involve mapping the downstream effects of target engagement, including changes in protein phosphorylation, gene expression, and activation of specific signaling cascades. nih.govbiorxiv.org

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of this compound's biological effects, future research will integrate various omics datasets. scholaris.caresearchgate.netgoogleapis.com This approach allows for a holistic view of how this compound perturbs cellular systems at the genomic, transcriptomic, proteomic, and metabolomic levels.

Types of Omics Data for Integration:

| Omics Layer | Information Provided | Relevance to this compound Research |

| Genomics | DNA sequence and structural variations | Identifying potential genetic determinants of sensitivity or resistance to this compound. |

| Transcriptomics | Gene expression levels | Revealing changes in mRNA profiles in response to this compound treatment, indicating affected pathways. |

| Proteomics | Protein abundance and post-translational modifications | Identifying altered protein levels and modifications, providing insights into functional changes. |

| Metabolomics | Small molecule metabolites | Revealing metabolic pathway alterations and potential biomarkers of this compound activity. |

Integrating these diverse datasets using computational tools and bioinformatics approaches can help identify key molecular players and pathways that are most significantly affected by this compound, providing a more complete picture than single-omics analyses. scholaris.camixomics.org

Exploration of Chemoenzymatic Synthesis for Sustainable Production

The sustainable and efficient production of this compound and its analogs is a critical area for future research. Chemoenzymatic synthesis, which combines chemical transformations with biocatalysis using enzymes, offers a promising approach to overcome limitations of traditional chemical synthesis, such as the need for harsh conditions or protecting groups, and to improve stereoselectivity. nsrrc.org.twnih.govrsc.org

This compound is a precursor in the biosynthesis of deoxypodophyllotoxin (B190956), and enzymes like deoxypodophyllotoxin synthase (DPS) are involved in its metabolic pathway. nsrrc.org.twnih.govd-nb.info Leveraging such enzymes or engineered variants in vitro could lead to more environmentally friendly and scalable synthesis routes.

Future research directions include:

Enzyme Discovery and Engineering: Identifying novel enzymes from natural sources or engineering existing ones to catalyze specific steps in this compound or analog synthesis.

Optimization of Biocatalytic Reactions: Developing efficient reaction conditions for enzyme-catalyzed transformations, including substrate concentration, temperature, pH, and cofactor availability.

This approach aligns with the principles of green chemistry and could facilitate the production of sufficient quantities of this compound and its analogs for further research and potential development. rpi.edu

Comparative Pharmacological Profiling against Emerging Pathologies

Given the diverse biological activities observed for lignans (B1203133), including antiviral and antiproliferative effects, comparative pharmacological profiling of this compound and its analogs against emerging pathologies is a crucial future direction. tandfonline.comrjsvd.commdpi.com This involves evaluating their activity in relevant disease models beyond those initially studied. fda.govnews-medical.net

Emerging pathologies that could be explored include:

Neglected Tropical Diseases: Testing activity against parasites, bacteria, or viruses responsible for diseases prevalent in tropical regions.

Drug-Resistant Infections: Evaluating efficacy against microbial strains that have developed resistance to existing therapies.

Specific Cancer Subtypes: Profiling activity against a wider range of cancer cell lines or patient-derived organoids to identify specific sensitivities.

Comparative profiling would involve standardized assays to compare the potency and efficacy of different analogs and benchmark them against existing treatments. This could reveal novel therapeutic applications for this compound-based compounds.

Data for comparative pharmacological profiling could include:

| Assay Type | Measurement |

| In vitro cell viability | IC50 values against various cell lines |

| Antiviral/Antibacterial Assays | EC50 or MIC values |

| Enzyme Inhibition Assays | IC50 or Ki values against target enzymes |

| Receptor Binding Assays | Kd values for receptor interactions |

Such profiling efforts, guided by insights from target identification and omics data, will be essential for determining the most promising applications of this compound and its synthetic derivatives.

Q & A

Q. How to address reproducibility challenges in this compound’s synthetic pathways?

- Methodological Answer :

- Critical Parameter Identification : Use failure mode and effects analysis (FMEA) to rank variables (e.g., catalyst purity, reaction time).

- Open-Source Validation : Publish detailed synthetic protocols with raw spectral data in supplementary materials to enable independent replication .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.